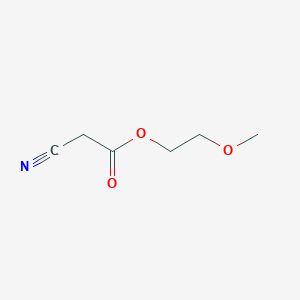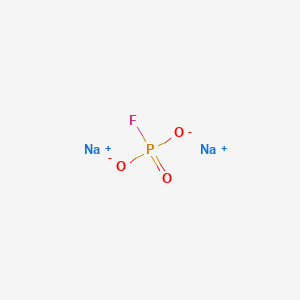
2-Methoxyethyl cyanoacetate
概要
説明
2-Methoxyethyl cyanoacetate, also known as acetic acid, cyano-, 2-methoxyethyl ester, is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a colorless liquid that is used in various chemical synthesis processes due to its reactive ester and nitrile groups.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of cyanoacetic acid and 2-methoxyethanol into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: 2-Methoxyethyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield cyanoacetic acid and 2-methoxyethanol.
Condensation Reactions: The nitrile group can participate in condensation reactions with amines to form amides or other nitrogen-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Condensation Reactions: These reactions often require heating and the presence of a catalyst such as a Lewis acid.
Major Products Formed:
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: Cyanoacetic acid and 2-methoxyethanol.
Condensation Reactions: Various nitrogen-containing heterocycles and amides.
科学的研究の応用
2-Methoxyethyl cyanoacetate is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
作用機序
The mechanism of action of 2-methoxyethyl cyanoacetate primarily involves its reactive ester and nitrile groups. These functional groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The ester group can be hydrolyzed to release cyanoacetic acid, which can then participate in further reactions. The nitrile group can be reduced or condensed with other reagents to form a wide range of products .
類似化合物との比較
Ethyl cyanoacetate: Similar in structure but with an ethyl group instead of a 2-methoxyethyl group.
Methyl cyanoacetate: Contains a methyl group instead of a 2-methoxyethyl group.
Benzyl cyanoacetate: Features a benzyl group in place of the 2-methoxyethyl group.
Uniqueness: 2-Methoxyethyl cyanoacetate is unique due to the presence of the 2-methoxyethyl group, which imparts different physical and chemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other cyanoacetates may not be as effective .
特性
IUPAC Name |
2-methoxyethyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-9-4-5-10-6(8)2-3-7/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKIEOMYXTGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038831 | |
| Record name | 2-Methoxyethyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10258-54-5 | |
| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10258-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010258545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxyethyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYETHYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT9YIO537F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methoxyethyl cyanoacetate in the synthesis of novel polymers?
A1: this compound serves as a crucial reagent in the synthesis of various trisubstituted ethylenes. These ethylenes are then used as monomers in copolymerization reactions with styrene, leading to the formation of novel copolymers [, , , , , , , , , ].
Q2: What is the reaction mechanism employed in these syntheses?
A2: The synthesis of the trisubstituted ethylenes utilizes the Knoevenagel condensation reaction. This reaction involves the condensation of this compound with various ring-substituted benzaldehydes in the presence of piperidine as a catalyst [, , , , , , , , , ].
Q3: How are the synthesized trisubstituted ethylenes characterized?
A3: The synthesized ethylenes are characterized using various spectroscopic techniques, including: * CHN elemental analysis: This method determines the percentage of carbon, hydrogen, and nitrogen in the compound, confirming its elemental composition [, , , , , , , , , ].* Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule by analyzing the characteristic vibrations of their bonds [, , , , , , , , , ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are employed to determine the structure and purity of the synthesized compounds by analyzing the magnetic properties of hydrogen and carbon nuclei, respectively [, , , , , , , , , ].
Q4: How is the copolymerization of styrene with the synthesized ethylenes achieved?
A4: The copolymerization of styrene with the synthesized trisubstituted ethylenes is carried out in solution using a radical initiator, specifically azobisisobutyronitrile (ABCN), at a temperature of 70°C [, , , , , , , , , ].
Q5: How is the composition of the resulting styrene copolymers determined?
A5: The composition of the styrene copolymers is determined through nitrogen analysis. Since the nitrogen content originates solely from the incorporated trisubstituted ethylene monomer, it serves as a direct indicator of the copolymer composition [, , , , , , , , , ].
Q6: What is the significance of varying the substituents on the benzaldehydes used in the synthesis?
A6: The research explores the impact of different substituents on the benzaldehyde ring on the properties of the resulting copolymers. By introducing various alkyl, alkoxy, halogen, phenoxy, and other functional groups, the researchers aim to understand the structure-property relationship and tailor the copolymer characteristics for specific applications [, , , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















